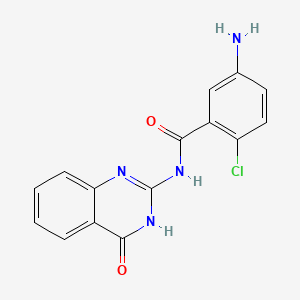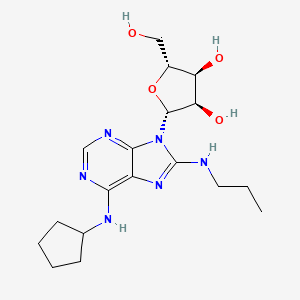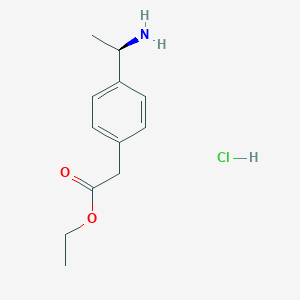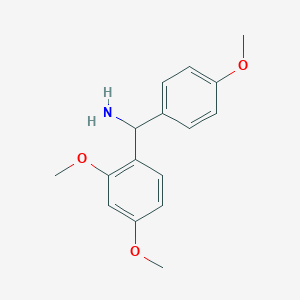![molecular formula C12H7Cl3N4 B12928959 2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine CAS No. 115204-72-3](/img/structure/B12928959.png)
2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of chlorine atoms at the 2 and 6 positions of the purine ring and a 4-chlorophenylmethyl group at the 9 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purines, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine involves its interaction with specific molecular targets. The chlorine atoms and the 4-chlorophenylmethyl group contribute to its binding affinity and specificity. The compound can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropurine: Lacks the 4-chlorophenylmethyl group, making it less complex.
9-Benzyl-2,6-dichloropurine: Similar structure but with a benzyl group instead of a 4-chlorophenylmethyl group.
2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine: Contains a trifluoromethyl group, which alters its chemical properties.
Uniqueness
2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine is unique due to the presence of both chlorine atoms and the 4-chlorophenylmethyl group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
| 115204-72-3 | |
Molecular Formula |
C12H7Cl3N4 |
Molecular Weight |
313.6 g/mol |
IUPAC Name |
2,6-dichloro-9-[(4-chlorophenyl)methyl]purine |
InChI |
InChI=1S/C12H7Cl3N4/c13-8-3-1-7(2-4-8)5-19-6-16-9-10(14)17-12(15)18-11(9)19/h1-4,6H,5H2 |
InChI Key |
IIURLOMFGCXJOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C2N=C(N=C3Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid](/img/structure/B12928929.png)
![1-[3-(5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-yl)piperazin-1-yl]piperidin-3-ol](/img/structure/B12928935.png)



![3-(2,5-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B12928953.png)
